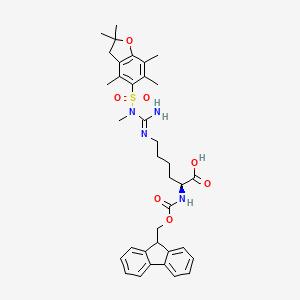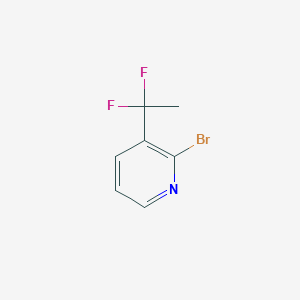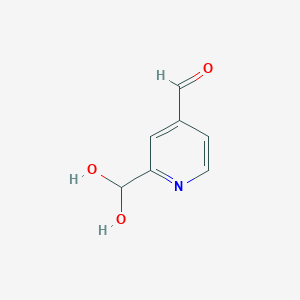
2-(Dihydroxymethyl)isonicotinaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Dihydroxymethyl)isonicotinaldehyde is a chemical compound with the molecular formula C7H7NO3 and a molecular weight of 153.14 g/mol It is a derivative of isonicotinaldehyde, characterized by the presence of two hydroxymethyl groups attached to the pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Dihydroxymethyl)isonicotinaldehyde typically involves the reaction of isonicotinaldehyde with formaldehyde under basic conditions. The reaction proceeds through the formation of a hydroxymethyl intermediate, which is subsequently oxidized to yield the final product . The reaction conditions often include the use of solvents such as methanol or ethanol and catalysts like sodium hydroxide.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes. The key steps include the controlled addition of formaldehyde to isonicotinaldehyde, followed by purification through crystallization or distillation . Quality control measures, such as NMR and HPLC, are employed to ensure the purity and consistency of the product .
Analyse Chemischer Reaktionen
Types of Reactions: 2-(Dihydroxymethyl)isonicotinaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The hydroxymethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions.
Major Products:
Oxidation: Isonicotinic acid derivatives.
Reduction: Isonicotinyl alcohol derivatives.
Substitution: Various substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
2-(Dihydroxymethyl)isonicotinaldehyde has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-(Dihydroxymethyl)isonicotinaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity . The hydroxymethyl groups enhance its solubility and facilitate its transport within biological systems . The compound’s effects are mediated through pathways involving oxidative stress and enzyme inhibition .
Vergleich Mit ähnlichen Verbindungen
Isonicotinaldehyde: Lacks the hydroxymethyl groups, making it less soluble and less reactive in certain contexts.
Pyridin-4-ylmethanediol: A hydrated form of isonicotinaldehyde, with similar structural features but different reactivity due to the presence of additional hydroxyl groups.
Isonicotinoyl hydrazones: Derivatives of isonicotinaldehyde with hydrazone functional groups, exhibiting distinct biological activities.
Uniqueness: 2-(Dihydroxymethyl)isonicotinaldehyde is unique due to its dual hydroxymethyl groups, which confer enhanced reactivity and solubility. This makes it a versatile compound for various synthetic and biological applications .
Eigenschaften
Molekularformel |
C7H7NO3 |
|---|---|
Molekulargewicht |
153.14 g/mol |
IUPAC-Name |
2-(dihydroxymethyl)pyridine-4-carbaldehyde |
InChI |
InChI=1S/C7H7NO3/c9-4-5-1-2-8-6(3-5)7(10)11/h1-4,7,10-11H |
InChI-Schlüssel |
ZOMLRNILWKWCPR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=C(C=C1C=O)C(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


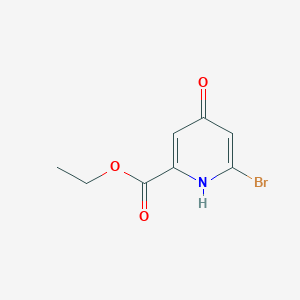
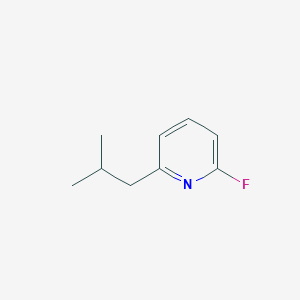
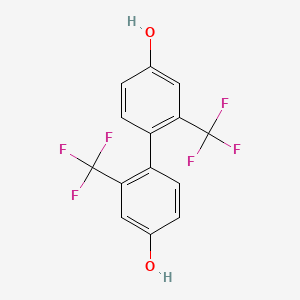
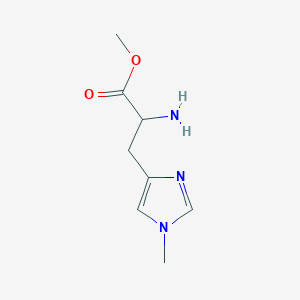
![[[2,2'-[(1R,2R)-1,2-Cyclohexanediylbis[(nitrilo-|EN)methylidyne]]bis[4-(1,1-dimethylethyl)-6-methyl-phenolato-|EO]](2-)](nitrato-|EO)cobalt](/img/structure/B13656977.png)
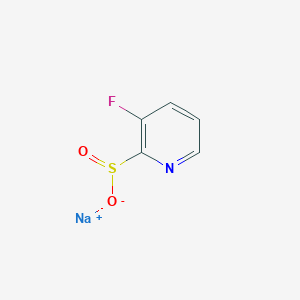

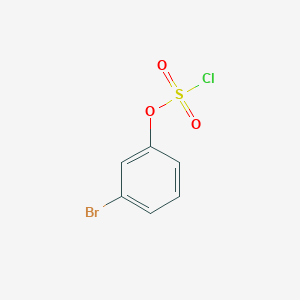
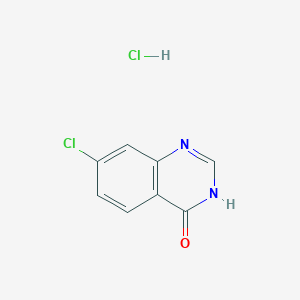
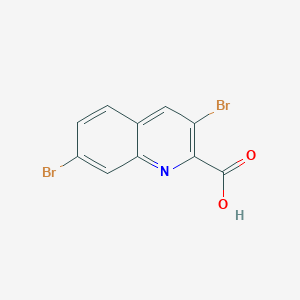
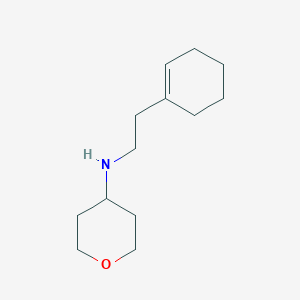
![7-Fluoro-3-methylbenzo[d]isoxazole](/img/structure/B13657022.png)
